Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate is a complex organic compound belonging to the phenothiazine class. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a phenothiazine core with a chloro substituent and a piperidino propyl side chain.
Preparation Methods
The synthesis of Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate involves several steps. The primary synthetic route includes the chlorination of phenothiazine followed by the introduction of the piperidino propyl side chain. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives and analogs for research purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate involves its interaction with various molecular targets and pathways. In the context of its potential therapeutic effects, it is believed to act on neurotransmitter receptors in the brain, modulating the activity of dopamine and serotonin pathways. This modulation can lead to changes in mood, perception, and behavior, making it useful in the treatment of psychiatric disorders.
Comparison with Similar Compounds
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine While all these compounds share a common phenothiazine core, they differ in their substituents and side chains, which result in variations in their chemical properties and biological activities
Properties
CAS No. |
27972-34-5 |
---|---|
Molecular Formula |
C27H30Cl2N2OS |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-chloro-10-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C27H29ClN2OS.ClH/c1-31-27(21-8-3-2-4-9-21)14-18-29(19-15-27)16-7-17-30-23-10-5-6-11-25(23)32-26-13-12-22(28)20-24(26)30;/h2-6,8-13,20H,7,14-19H2,1H3;1H |
InChI Key |
CLAHTXOKWNDZMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.